molecular formula C6H5NO2 B2649229 4-Hydroxynicotinaldehyde CAS No. 89380-70-1

4-Hydroxynicotinaldehyde

Cat. No.: B2649229
CAS No.: 89380-70-1
M. Wt: 123.111
InChI Key: IYPSYYLXHFGFPC-UHFFFAOYSA-N
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Description

4-Hydroxynicotinaldehyde is an organic compound with the molecular formula C6H5NO2 It is a derivative of nicotinaldehyde, characterized by the presence of a hydroxyl group at the fourth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxynicotinaldehyde can be synthesized through several methods. One common approach involves the hydroxylation of nicotinaldehyde. This process typically requires the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to introduce the hydroxyl group at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydroxylation of nicotinaldehyde using metal catalysts. This method is preferred due to its efficiency and scalability. The reaction is usually carried out in a solvent such as acetonitrile or methanol, with the catalyst facilitating the selective hydroxylation of the pyridine ring .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxynicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed:

    Oxidation: 4-Hydroxynicotinic acid.

    Reduction: 4-Hydroxynicotinyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Hydroxynicotinaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxynicotinaldehyde involves its interaction with various molecular targets. It can act as an inhibitor or activator of specific enzymes, depending on the context. The hydroxyl group at the fourth position of the pyridine ring plays a crucial role in its binding affinity and specificity .

Molecular Targets and Pathways:

Comparison with Similar Compounds

4-Hydroxynicotinaldehyde can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific positioning of the hydroxyl group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and industrial applications .

Properties

IUPAC Name

4-oxo-1H-pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2/c8-4-5-3-7-2-1-6(5)9/h1-4H,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYPSYYLXHFGFPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC=C(C1=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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